Cyclizine lactate is a pharmacological compound derived from cyclizine, an antihistamine agent primarily used to prevent nausea and vomiting. Cyclizine lactate is the 1:1 salt of cyclizine and lactic acid, with the chemical formula C21H28N2O3 and a molecular weight of 356.46 g/mol. Cyclizine itself has the formula C18H22N2 and a molecular weight of 266 g/mol. This compound is particularly noted for its solubility characteristics; while cyclizine is practically insoluble in water, cyclizine lactate is soluble at the pH level typical for injection formulations (approximately pH 3.5) .
Cyclizine lactate is classified as an antihistamine and is primarily utilized in clinical settings for its antiemetic properties. It is often prescribed for motion sickness and as a preoperative medication to reduce nausea associated with anesthesia. The compound is synthesized from cyclizine, which is derived from piperazine derivatives .
The synthesis of cyclizine lactate involves the reaction of cyclizine with lactic acid to form the lactate salt. One notable method for synthesizing cyclizine involves the Eschweiler-Clarke reaction, which methylates primary or secondary amines to produce tertiary amines without forming quaternary ammonium salts. This process includes:
This method is advantageous due to its commercial feasibility and minimal side reactions, producing fewer impurities compared to other synthesis routes.
Cyclizine lactate consists of a benzhydryl group attached to a piperazine ring, with lactic acid forming the salt component. The molecular structure can be represented as follows:
The structural data indicate that cyclizine lactate maintains the pharmacophoric features necessary for its activity as an antihistamine while improving solubility for parenteral administration .
Cyclizine lactate undergoes various chemical reactions, primarily involving protonation and deprotonation processes due to its basic nitrogen atoms:
Cyclizine functions primarily as an antagonist of histamine H1 receptors, which are involved in mediating nausea and vomiting responses:
Cyclizine lactate has several applications in clinical medicine:
The discovery of cyclizine in 1947 by Burroughs Wellcome (now GlaxoSmithKline) emerged from systematic research on antihistamine compounds. Initially marketed in the United States under the trade name "Marezine" (as the hydrochloride salt), its lactate salt formulation followed to enable parenteral administration. A significant milestone in its history was its selection by NASA as a space antiemetic during crewed lunar missions, validating its efficacy in high-stress physiological environments [1] [5].
Pharmacologically, cyclizine lactate belongs to the piperazine-derivative subclass of histamine H₁ receptor antagonists. It exhibits dual activity:
Cyclizine lactate comprises the cyclizine base (C₁₈H₂₂N₂) ionically bonded to lactic acid (C₃H₆O₃), yielding the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of 356.46 g/mol. The cyclizine moiety contains a diphenylmethyl group linked to a 4-methylpiperazine ring, which is protonated by lactate to form a stable salt [2] [4] [6].
Table 1: Physicochemical Properties of Cyclizine Lactate
Property | Value | Description |
---|---|---|
Molecular Formula | C₂₁H₂₈N₂O₃ | Cyclizine cation + lactate anion |
Molar Mass | 356.46 g/mol | Monoisotropic mass: 356.2099 Da |
Appearance | Crystalline solid | Typically white to off-white powder |
Water Solubility | 75.2 μg/mL | Moderate solubility; lactate enhances aqueous dissolution vs. free base [4] |
pKa | 8.2 (basic) | Reflects protonation of piperazine nitrogen |
logP (Partition Coefficient) | 3.55 | Indicates moderate lipophilicity [4] |
Stability | pH-sensitive | Degrades under strong alkaline/acidic conditions; store at controlled pH [4] |
The lactate moiety significantly improves water solubility compared to cyclizine hydrochloride, enabling liquid formulations (e.g., 50 mg/mL injection). However, its low pH (~3.2) in solution can cause injection-site irritation [3]. The moderate lipophilicity (logP 3.55) balances blood-brain barrier penetration (required for central antiemetic effects) and systemic distribution [4].
Cyclizine lactate holds heterogeneous regulatory classifications worldwide, reflecting varying risk-benefit assessments:
Table 2: Global Regulatory Status of Cyclizine Lactate
Region | Regulatory Class | Trade Names | Key Notes |
---|---|---|---|
United States | OTC (Over-the-Counter) | Marezine, Emoquil | Approved for motion sickness without prescription [1] [5] |
United Kingdom | P (Pharmacy Medicine) | Valoid | Pharmacist-supervised sale only [1] |
Australia | S3 (Pharmacist Only) | Nausicalm | Not scheduled as a controlled substance [1] |
Netherlands | OTC | - | Accessible without prescription [1] |
WHO | Essential Medicine | - | Listed for nausea/vomiting management [1] [5] |
The World Health Organization (WHO) includes cyclizine in its Model List of Essential Medicines, emphasizing its role in managing nausea and vomiting in resource-limited settings [1] [5]. While cyclizine lactate itself is not a controlled substance, formulations combining it with opioids (e.g., cyclizine + dipipanone in Diconal®) are restricted due to abuse potential [1] [5].
Table 3: Compound Nomenclature
Nomenclature Type | Name(s) |
---|---|
Systematic IUPAC Name | 1-(diphenylmethyl)-4-methylpiperazine; 2-hydroxypropanoic acid |
Common Synonyms | Cyclizine lactate, Marezine®, Valoid® |
CAS Registry Number | 5897-19-8 |
Chemical Formula | C₂₁H₂₈N₂O₃ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7